Product packaging for DMTr-LNA-C(Bz)-3-CED-phosphoramidite(Cat. No.:)

DMTr-LNA-C(Bz)-3-CED-phosphoramidite

Cat. No.: B13712915
M. Wt: 861.9 g/mol
InChI Key: SSGINSHBUWKRHC-XCHZTBEFSA-N
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Description

Historical Context of Locked Nucleic Acid (LNA) Analogs in Chemical Biology Research

The journey towards harnessing the full potential of synthetic oligonucleotides has been marked by the development of various nucleic acid analogues designed to overcome the limitations of their natural counterparts, such as susceptibility to nuclease degradation and modest binding affinity. A significant breakthrough in this area was the introduction of Locked Nucleic Acid (LNA) in the late 1990s. LNA are a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint "locks" the ribose ring in a C3'-endo conformation, which is the ideal geometry for A-form helices, characteristic of RNA and DNA-RNA hybrids.

The initial synthesis and characterization of LNA-modified oligonucleotides revealed their remarkable properties, including unprecedented thermal stability when hybridized to complementary DNA and RNA strands. This high binding affinity, with an increase in melting temperature (Tm) of +2 to +10°C per LNA monomer, opened up new avenues for their application in diagnostics and therapeutics.

Fundamentals of Phosphoramidite (B1245037) Chemistry for Oligonucleotide Synthesis

The automated synthesis of oligonucleotides is predominantly achieved through phosphoramidite chemistry, a highly efficient and robust method. This process occurs on a solid support and involves a four-step cycle for the addition of each nucleotide monomer:

Detritylation: The removal of the acid-labile DMTr protecting group from the 5'-hydroxyl of the growing oligonucleotide chain.

Coupling: The activation of the phosphoramidite monomer (like DMTr-LNA-C(Bz)-3-CED-phosphoramidite) by an activating agent, followed by its reaction with the free 5'-hydroxyl group of the support-bound oligonucleotide. This forms a phosphite (B83602) triester linkage.

Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product.

Oxidation: The conversion of the unstable phosphite triester to a more stable phosphate (B84403) triester using an oxidizing agent.

This cycle is repeated until the desired oligonucleotide sequence is assembled. The use of phosphoramidites with appropriate protecting groups is critical for the success of this synthetic strategy.

Structural Basis and Conformational Constraints of Locked Nucleic Acid Monomers

The defining feature of an LNA monomer is the methylene bridge that locks the furanose ring in a C3'-endo (North-type) conformation. nih.govresearchgate.net This pre-organization of the sugar pucker significantly reduces the conformational flexibility of the oligonucleotide backbone. In natural DNA, the deoxyribose sugar can exist in equilibrium between the C2'-endo (South-type) and C3'-endo conformations. The transition between these states upon duplex formation has an entropic cost. By locking the sugar in the C3'-endo pucker, LNA monomers minimize this entropic penalty, leading to a more favorable hybridization free energy. nih.gov

This rigid structure also leads to an improved stacking of the nucleobases within the duplex, further contributing to the enhanced thermal stability. Structural studies, including X-ray crystallography and NMR spectroscopy, have confirmed that LNA-containing duplexes adopt an A-type helical geometry, similar to that of RNA-RNA duplexes. nih.govnih.govvanderbilt.edu

Significance of this compound as a Building Block for Modified Oligonucleotides

This compound is a vital reagent that enables the site-specific incorporation of LNA-cytidine into synthetic oligonucleotides. The presence of the LNA modification confers several advantageous properties to the resulting oligonucleotide:

Enhanced Hybridization Affinity: Oligonucleotides containing LNA-C exhibit significantly higher melting temperatures (Tm) when hybridized to their complementary DNA or RNA targets. nih.gov This allows for the design of shorter probes and primers with strong and specific binding.

Improved Mismatch Discrimination: The rigid nature of the LNA backbone enhances the destabilizing effect of a single nucleotide mismatch, making LNA-containing probes highly effective for applications such as single nucleotide polymorphism (SNP) genotyping. oup.comnih.govqiagen.com

Increased Nuclease Resistance: The modified sugar-phosphate backbone of LNA provides increased stability against degradation by nucleases, which is a crucial attribute for in vivo applications. mdpi.com

The benzoyl protecting group on the cytosine base is essential to prevent unwanted side reactions during the oligonucleotide synthesis cycle and is readily removed during the final deprotection step.

Key Properties Conferred by LNA-C Incorporation
PropertyDescriptionSignificance
Increased Melting Temperature (Tm)Addition of a single LNA-C monomer can increase the Tm of a duplex by 2-8°C. genelink.comAllows for shorter, more specific probes and primers; useful for AT-rich sequences.
Enhanced Mismatch DiscriminationGreater destabilization of duplexes with single base mismatches compared to DNA. oup.comqiagen.comCrucial for SNP detection, allele-specific PCR, and diagnostics.
Nuclease ResistanceThe modified backbone is more resistant to degradation by cellular nucleases. mdpi.comEssential for the development of antisense oligonucleotides and other in vivo therapeutics.
A-form Helix GeometryInduces a conformation similar to RNA duplexes. nih.govnih.govCan influence interactions with proteins and enzymes that recognize A-form helices.

Overview of Research Trajectories Involving LNA-Modified Oligonucleotides

The unique properties of LNA-modified oligonucleotides have led to their widespread use in a variety of research and development areas. Key research trajectories include:

Antisense Technology: LNA-based antisense oligonucleotides are being developed to modulate gene expression for therapeutic purposes. The high binding affinity and nuclease resistance of LNA make them potent inhibitors of target mRNAs. nih.govinformaconnect.com

Molecular Diagnostics: LNA-modified probes and primers have significantly improved the sensitivity and specificity of diagnostic assays, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarray-based analyses. nih.govkarger.comnih.gov Their superior mismatch discrimination is particularly valuable for the detection of genetic variations. oup.comqiagen.comnih.gov

RNA Research: LNA probes are powerful tools for studying the function and localization of various RNA molecules, including messenger RNAs (mRNAs) and non-coding RNAs like microRNAs (miRNAs).

Aptamer Development: The incorporation of LNA monomers into aptamers—short, single-stranded nucleic acids that bind to specific targets—can enhance their binding affinity and stability, leading to more robust diagnostic and therapeutic agents. mdpi.comth-wildau.degenelink.comnih.gov

Biophysical Studies: LNA-modified oligonucleotides serve as valuable models for investigating the fundamental principles of nucleic acid structure, thermodynamics, and recognition. nih.govnih.govnih.govacs.orgresearchgate.netresearchgate.netresearchgate.net

Applications of LNA-Modified Oligonucleotides
Application AreaSpecific UseKey Advantage of LNA
Antisense TherapeuticsGene silencing, splice modulationHigh target affinity, nuclease resistance, and potency. nih.gov
Molecular DiagnosticsqPCR probes, SNP genotyping, FISHEnhanced sensitivity, specificity, and mismatch discrimination. qiagen.comnih.govkarger.com
RNA ResearchmiRNA detection and inhibitionHigh affinity for short RNA targets.
AptamersTherapeutic and diagnostic aptamersImproved binding affinity and biostability. mdpi.comgenelink.com
Biophysical ChemistryStudies of nucleic acid structure and thermodynamicsConformational rigidity and predictable hybridization behavior. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H52N5O9P B13712915 DMTr-LNA-C(Bz)-3-CED-phosphoramidite

Properties

Molecular Formula

C47H52N5O9P

Molecular Weight

861.9 g/mol

IUPAC Name

N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C47H52N5O9P/c1-32(2)52(33(3)4)62(59-29-13-27-48)61-42-41-44(51-28-26-40(50-45(51)54)49-43(53)34-14-9-7-10-15-34)60-46(42,30-57-41)31-58-47(35-16-11-8-12-17-35,36-18-22-38(55-5)23-19-36)37-20-24-39(56-6)25-21-37/h7-12,14-26,28,32-33,41-42,44H,13,29-31H2,1-6H3,(H,49,50,53,54)/t41-,42+,44-,46-,62?/m1/s1

InChI Key

SSGINSHBUWKRHC-XCHZTBEFSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7

Origin of Product

United States

Synthetic Methodologies for Dmtr Lna C Bz 3 Ced Phosphoramidite

Strategies for Nucleoside Precursor Synthesis and Functionalization

The initial phase of the synthesis centers on the construction of the functionalized LNA cytosine nucleoside, which involves the formation of the bicyclic sugar scaffold, protection of the exocyclic amine of the cytosine base, and the introduction of a 5'-hydroxyl protecting group.

Synthesis of the LNA Cytosine Nucleoside Scaffold

The synthesis of the LNA cytosine nucleoside scaffold, characterized by a 2'-O,4'-C-methylene bridge, is a cornerstone of LNA chemistry. glenresearch.comglenresearch.comresearchgate.netsdu.dk This rigid bicyclic structure locks the ribose moiety in a C3'-endo (North-type) conformation, which is pre-organized for A-form helices typical of RNA. This conformational rigidity is responsible for the remarkable thermal stability of LNA-containing duplexes. oregonstate.eduku.dk

A common and efficient strategy for the synthesis of the LNA cytosine nucleoside begins with a suitable carbohydrate precursor, such as D-glucose or uridine (B1682114). nih.gov The synthesis of the bicyclic sugar, (1S,3R,4R,7S)-7-hydroxy-1-hydroxymethyl-2,5-dioxabicyclo[2.2.1]heptane, is a key intermediate. google.comresearchgate.netdu.ac.bd The process involves a series of stereocontrolled reactions to introduce the necessary functional groups and construct the methylene (B1212753) bridge.

One established route involves the conversion of LNA uridine to LNA cytidine. This can be achieved through a two-step process involving treatment with phosphorus oxychloride (POCl3), triethylamine (B128534) (Et3N), and 1,2,4-triazole (B32235) to form a triazolothymine derivative. This intermediate is then converted to the corresponding 5-methylcytosine (B146107) derivative by treatment with aqueous ammonia (B1221849) in acetonitrile (B52724).

Regioselective Protection of the Cytosine Base with the Benzoyl (Bz) Group

To prevent unwanted side reactions during oligonucleotide synthesis, the exocyclic amine of the cytosine base must be protected. The benzoyl (Bz) group is a commonly employed protecting group for this purpose. nih.govglenresearch.com The regioselective N-benzoylation of the cytosine moiety is a critical step.

This is typically achieved by treating the LNA cytosine nucleoside with benzoyl chloride or benzoyl anhydride (B1165640) in the presence of a base, such as pyridine (B92270). While benzoyl chloride is a more reactive reagent, care must be taken to avoid side reactions, such as the protection of the hydroxyl groups of the sugar moiety. researchgate.net The reaction conditions are optimized to ensure selective acylation of the exocyclic amine. The benzoyl group is stable under the conditions required for subsequent synthetic steps but can be readily removed during the final deprotection of the oligonucleotide. glenresearch.comnih.gov It is important to note that certain deprotection conditions, such as the use of methylamine, should be avoided with N-benzoyl-cytosine-LNA as it can lead to the formation of an N4-methyl modification. glenresearch.com

Table 1: Protecting Groups for Exocyclic Amines of Nucleobases
NucleobaseCommon Protecting GroupsKey Characteristics
Cytosine (C)Benzoyl (Bz), Acetyl (Ac), Isobutyryl (iBu)Bz is standard; Ac allows for milder deprotection conditions.
Adenine (B156593) (A)Benzoyl (Bz), Phenoxyacetyl (PAC)PAC allows for very mild deprotection.
Guanine (B1146940) (G)Isobutyryl (iBu), Dimethylformamidine (dmf)dmf is labile and suitable for mild deprotection protocols.

Introduction of the Dimethoxytrityl (DMTr) Protecting Group at the 5'-Hydroxyl Position

The 5'-hydroxyl group of the LNA nucleoside is protected with a 4,4'-dimethoxytrityl (DMTr) group. umich.edunih.govajchem-a.comgoogle.comwikipedia.orgresearchgate.net This acid-labile protecting group is essential for several reasons: it prevents the 5'-hydroxyl from participating in unwanted reactions during phosphitylation and subsequent oligonucleotide synthesis, and its hydrophobicity facilitates the purification of the full-length oligonucleotide product by reversed-phase chromatography. umich.edugoogle.com The orange color of the DMTr cation released upon acid treatment also provides a convenient method for monitoring coupling efficiency during automated DNA/RNA synthesis. wikipedia.org

The introduction of the DMTr group is achieved by reacting the N-benzoyl-LNA-cytosine nucleoside with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in an anhydrous solvent, typically pyridine. nih.govresearchgate.net The reaction is highly regioselective for the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group due to steric hindrance. researchgate.net A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction. researchgate.net

Phosphitylation Approaches for 3'-O-Phosphoramidite Formation

The final step in the synthesis of DMTr-LNA-C(Bz)-3-CED-phosphoramidite is the phosphitylation of the 3'-hydroxyl group of the protected nucleoside. This reaction introduces the phosphoramidite (B1245037) moiety, which is the reactive species that enables the formation of the internucleotide phosphodiester linkage during solid-phase oligonucleotide synthesis.

Utilization of Chlorophosphites and Aminophosphines in Phosphoramidite Synthesis

Two main classes of phosphitylating reagents are commonly used for the synthesis of nucleoside phosphoramidites: chlorophosphites and aminophosphines (also known as phosphorodiamidites).

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (PCl-reagent) : This is a highly reactive phosphitylating agent. nih.govacs.orggoogle.comnih.govnih.gov Its reaction with the 3'-hydroxyl group of the protected nucleoside is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. nih.govacs.org While effective, the high reactivity of this reagent can sometimes lead to the formation of side products.

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (PN2-reagent) : This reagent is more stable and less reactive than the corresponding chlorophosphite. google.comgoogle.comuow.edu.auresearchgate.net Its use requires an activator to protonate one of the diisopropylamino groups, creating a better leaving group for the subsequent nucleophilic attack by the 3'-hydroxyl group. google.comresearchgate.net This approach often leads to cleaner reactions and higher yields, making it a preferred method for large-scale synthesis. google.comgoogle.com

Table 2: Comparison of Common Phosphitylating Reagents
ReagentAbbreviationKey FeaturesTypical Activator/Base
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditePCl-reagentHighly reactive, fast reaction times.N,N-diisopropylethylamine (DIPEA)
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditePN2-reagentMore stable, requires an activator, often gives cleaner reactions.1H-Tetrazole, 4,5-Dicyanoimidazole (B129182) (DCI), ETT, BTT

Reaction Conditions and Solvent Systems for Efficient Phosphitylation

The efficiency of the phosphitylation reaction is highly dependent on the choice of activator and solvent system.

Activators : For phosphitylation using the PN2-reagent, an activator is crucial. Historically, 1H-tetrazole has been the most widely used activator. glenresearch.comglenresearch.comresearchgate.net However, due to its explosive nature and limited solubility in acetonitrile, alternatives have been sought. glenresearch.comglenresearch.com4,5-Dicyanoimidazole (DCI) has emerged as a superior activator in many cases. glenresearch.comglenresearch.comgoogle.comnih.govgoogle.com DCI is less acidic but more nucleophilic than tetrazole, leading to faster coupling rates and higher yields, especially in large-scale synthesis. glenresearch.comgoogle.comnih.gov Other activators such as 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT) are more acidic than tetrazole and are particularly effective for sterically hindered phosphoramidites, such as those used in RNA synthesis. glenresearch.comresearchgate.net

Solvent Systems : The phosphitylation reaction is typically carried out in anhydrous aprotic solvents to prevent hydrolysis of the reagents and products. Acetonitrile (MeCN) is the most common solvent due to its ability to dissolve both the protected nucleoside and the phosphitylating reagents, as well as its compatibility with automated synthesis platforms. glenresearch.com In some cases, particularly for less soluble nucleosides, a co-solvent such as tetrahydrofuran (THF) may be used. glenresearch.com Dichloromethane (CH2Cl2) is also frequently used as a solvent for the phosphitylation reaction. nih.govacs.org The choice of solvent can influence reaction rates and yields, and optimization is often necessary for specific substrates.

The reaction is performed under an inert atmosphere (e.g., argon) to exclude moisture. nih.gov Following the reaction, a standard workup procedure involving quenching with a mild acid or buffer, extraction, and precipitation or chromatographic purification is employed to isolate the pure this compound.

Control of Reaction Purity and Side Product Mitigation in Synthesis

Ensuring the absolute purity of LNA phosphoramidites is essential because impurities can interfere with the sequential, automated synthesis of oligonucleotides. google.comgoogle.com The phosphitylation step, which introduces the reactive phosphoramidite moiety at the 3'-hydroxyl group, is a critical stage where side reactions can occur. google.com

Common challenges in oligonucleotide synthesis that necessitate purity control include:

Byproduct Formation : Inefficient coupling or side reactions during the synthesis cycles can lead to the formation of N-1 (shortmer) and N+1 (longmer) impurities. tosohbioscience.com For pyrimidines like cytosine, side reactions such as alkylation at the N-3 position can occur from reaction with acrylonitrile, a byproduct of cyanoethyl protecting group elimination during deprotection. glenresearch.com

Phosphitylation of the Nucleobase : A known side reaction involves the phosphitylation of the exocyclic amine on the nucleobase (guanine is particularly susceptible), which can lead to a mixture of products and requires a slow rearrangement to yield the desired 3'-O-phosphoramidite. google.comgoogle.comgoogle.com

Strategies to mitigate these issues and ensure high purity include the use of optimized phosphitylation reagents and activators. For instance, the use of 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphoramidite in conjunction with a nucleophilic activator like 4,5-dicyanoimidazole (DCI) has been shown to produce LNA phosphoramidites in high yield and purity, often eliminating the need for chromatographic purification. google.comgoogle.com This method is reported to be fast (0.5-4 hours) and avoids the side reactions associated with previously used reagents like 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. google.comgoogle.com Additionally, maintaining anhydrous conditions throughout the synthesis is critical to prevent hydrolysis of the phosphoramidite and to ensure high coupling efficiency. glenresearch.comnih.gov

Optimization of Synthetic Routes for Scalability and Yield in Research Settings

While standard phosphoramidite chemistry is well-established for oligonucleotide synthesis, its adaptation for LNA monomers requires specific optimization to achieve high yields and enable scalability, even in a laboratory environment. glenresearch.comnih.gov

Process Improvement Strategies for Laboratory Synthesis

For laboratory-scale synthesis, several strategies can be employed to improve the efficiency and yield of this compound production and its subsequent use in oligonucleotide synthesis.

Activator Choice : The choice of activator for the phosphitylation reaction is crucial. While tetrazole is traditionally used, activators like DCI have been shown to be highly effective for LNA phosphoramidite synthesis, providing the right level of reactivity to ensure efficient phosphitylation of the 3'-OH group without significant side reactions. google.comgoogle.comgoogle.com

Reaction Time and Stoichiometry : Optimizing the reaction time and the molar ratio of the LNA monomer to the phosphitylating agent can significantly improve yields. google.com Methods have been developed that reduce reaction times from over 24 hours to between 1 and 3.5 hours, achieving yields of 95% or higher. google.comgoogle.com

Coupling Time in Oligonucleotide Synthesis : LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites. glenresearch.com Therefore, extending the coupling time during automated oligonucleotide synthesis is necessary to ensure high coupling efficiency (≥99.5%), which is critical for the synthesis of long oligonucleotides. glenresearch.comoup.com

Oxidation Step : The oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester is also slower for LNA monomers compared to DNA. Extending the oxidation time is recommended to ensure this conversion is complete. glenresearch.com

Work-up Procedure : High-yield reactions that produce a pure product can simplify the work-up procedure to a simple precipitation step, avoiding laborious and potentially degrading column chromatography. google.com

Evaluation of Alternative Protecting Group Chemistries Compatible with LNA Synthesis

The choice of protecting groups for the exocyclic amine of the nucleobase is critical for a successful synthesis. researchgate.net These groups must be stable throughout the synthesis cycles and be removed efficiently at the end without damaging the final oligonucleotide. acs.org For the target compound, the cytosine base is protected by a benzoyl (Bz) group.

The benzoyl group is a standard protecting group used in oligonucleotide synthesis. researchgate.net However, other protecting groups are available and their compatibility with the LNA scaffold is an important consideration. The efficiency of RNA synthesis, which is structurally analogous to LNA synthesis, is highly dependent on the protecting groups used. researchgate.net

Protecting GroupAbbreviationKey FeaturesCompatibility/Considerations for LNA Synthesis
Benzoyl BzStandard, widely used protecting group for C and A. researchgate.net Removed with aqueous ammonia.Proven compatibility with LNA synthesis. glenresearch.com Standard deprotection protocols are generally effective.
Acetyl AcMore labile than benzoyl, allowing for milder deprotection conditions. researchgate.netPotentially useful if other sensitive modifications are present in the oligonucleotide.
Dimethylformamidine dmfA labile protecting group that allows for very rapid deprotection (e.g., 2-3 hours at 55°C). nih.govOffers faster processing times. Compatibility with the LNA scaffold under these conditions must be ensured.
Isobutyryl iBuUsed for C and G, removed under standard ammonia deprotection conditions. researchgate.netnih.govA common alternative to benzoyl, generally compatible with standard synthesis protocols.
Phenoxyacetyl PacA base-labile group that can be removed under milder conditions than benzoyl. researchgate.netMay offer advantages in synthesizing complex oligonucleotides containing sensitive functional groups.

The selection of a protecting group is a balance between stability during synthesis and lability during deprotection. For LNA-C(Bz), the benzoyl group provides a robust and well-characterized option. However, for specific applications requiring faster deprotection or milder conditions, alternatives like dmf or Ac could be considered, provided their performance in LNA synthesis is thoroughly validated.

Analytical Methodologies for Compound Characterization in Academic Research

Rigorous characterization is necessary to confirm the identity, purity, and structural integrity of the synthesized this compound monomer.

Chromatographic Separation Techniques for Monomer Purification

While optimized synthesis routes can yield highly pure products requiring only precipitation, chromatographic techniques remain essential for purification, especially when side products are formed, and for quality control analysis. google.comtosohbioscience.com

TechniquePrincipleApplication in LNA Phosphoramidite Purification
Flash Column Chromatography Separation based on polarity. The compound is passed through a silica (B1680970) gel column with a solvent system (eluent).A standard method for purifying organic compounds. nih.gov For phosphoramidites, the silica gel must be neutralized (e.g., with triethylamine in the eluent) to prevent degradation of the acid-sensitive product. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity. A nonpolar stationary phase and a polar mobile phase are used. nih.govHighly effective for purifying oligonucleotides and their building blocks. thermofisher.com It can separate the desired hydrophobic DMTr-on product from less hydrophobic failure sequences (DMTr-off). thermofisher.com
Ion-Exchange Chromatography (IEX) Separation based on net charge. nih.gov Molecules are separated based on their interaction with a charged stationary phase.Primarily used for purifying full oligonucleotides, where separation is based on the number of negatively charged phosphate groups. tosohbioscience.comnih.gov It is less common for purifying the neutral phosphoramidite monomer itself but is crucial for analyzing the final oligonucleotide product.

For the monomer, flash chromatography is a common purification method. nih.gov For the final LNA-containing oligonucleotides, RP-HPLC is a preferred method due to its high resolution and ability to remove failure sequences. tosohbioscience.comthermofisher.com

Spectroscopic Verification Methods in Synthetic Chemistry Research

Spectroscopic methods provide definitive structural confirmation and purity assessment of the synthesized phosphoramidite. magritek.com

Spectroscopic MethodInformation Provided
Nuclear Magnetic Resonance (NMR) Provides detailed structural information. magritek.com
¹H NMR Confirms the presence of key structural motifs, such as the protons on the sugar, the nucleobase, the DMTr group, and the phosphoramidite moiety. The region from 5.0 to 6.4 ppm, containing the anomeric proton signal, is often diagnostic and unique for each phosphoramidite. magritek.com
³¹P NMR Highly specific for the phosphorus atom. The phosphoramidite signal typically appears in a characteristic chemical shift range (e.g., 140-155 ppm). magritek.com It is excellent for assessing purity, as common impurities like the corresponding H-phosphonate or phosphate appear at distinct chemical shifts. Since the phosphorus atom is a chiral center, the ³¹P NMR spectrum often shows two distinct signals for the two diastereomers. magritek.com
Mass Spectrometry (MS) Determines the molecular weight of the compound.

Together, NMR and Mass Spectrometry provide a comprehensive characterization of this compound, confirming its structure and assessing its purity before its use in the synthesis of high-quality LNA-modified oligonucleotides. magritek.comreading.ac.uk

Integration of Dmtr Lna C Bz 3 Ced Phosphoramidite into Oligonucleotide Synthesis

Principles of Automated Solid-Phase Oligonucleotide Synthesis

Automated solid-phase oligonucleotide synthesis is a cyclical process that builds a DNA or RNA chain in a specified sequence, typically in the 3' to 5' direction. The synthesis occurs on a solid support, commonly controlled pore glass (CPG), to which the first nucleoside of the sequence is attached nih.gov. This method is advantageous as it allows for the easy removal of excess reagents and byproducts by simple washing steps, which facilitates automation nih.gov. The synthesis cycle consists of four primary chemical reactions:

Deblocking (Detritylation): The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleoside bound to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The vibrant orange color of the released DMT cation also serves as a useful indicator of coupling efficiency from the previous cycle google.com.

Coupling: The next nucleotide to be added to the sequence is introduced as a phosphoramidite (B1245037) building block, such as DMTr-LNA-C(Bz)-3-CED-phosphoramidite. In the presence of an activator, typically a weak acid like 1H-tetrazole or its more effective derivatives such as 5-ethylthio-1H-tetrazole (ETT), the phosphoramidite is activated. The exposed 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage. This reaction is highly efficient, often exceeding 99% completion under optimized conditions nih.gov.

Capping: To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups that failed to couple with the incoming phosphoramidite are permanently blocked in this step. This is typically accomplished by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole (NMI) or 4-dimethylaminopyridine (B28879) (DMAP). This capping step ensures that only the full-length oligonucleotides are synthesized nih.govresearchgate.net.

Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the deblocking step of the subsequent cycle. Therefore, it is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, most commonly a solution of iodine in a mixture of water, pyridine (B92270), and tetrahydrofuran (THF). This stabilized phosphate (B84403) backbone is robust enough to withstand the conditions of the subsequent synthesis cycles google.com.

This four-step cycle is repeated for each nucleotide in the desired sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed in a final deprotection step.

Specific Considerations for LNA Phosphoramidite Incorporation

The introduction of LNA monomers like this compound requires adjustments to the standard synthesis protocol. The bicyclic structure of LNA, where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, results in significant steric hindrance compared to standard deoxyribonucleoside or ribonucleoside phosphoramidites researchgate.net. This steric bulk affects the reaction kinetics of the coupling and oxidation steps.

The coupling of 2'-deoxynucleoside phosphoramidites is a very rapid reaction, often reaching completion within 20-30 seconds nih.gov. However, the steric hindrance imposed by the rigid bicyclic structure of LNA phosphoramidites, including the cytosine analog this compound, leads to slower reaction kinetics researchgate.netglenresearch.com.

While specific kinetic data for every LNA monomer is not always published, the general observation is a decreased rate of coupling compared to standard DNA phosphoramidites. Despite the slower kinetics, high coupling efficiencies, often greater than 98-99%, can still be achieved. This is accomplished by optimizing other reaction parameters, most notably the coupling time and reagent concentrations, to ensure the reaction proceeds to completion researchgate.net. The primary factor influencing this is providing sufficient time and molar excess of the phosphoramidite to overcome the higher activation energy associated with the sterically demanding LNA structure.

To compensate for the slower reaction kinetics of LNA phosphoramidites, extended coupling times are essential. For standard DNA synthesis, a coupling time of 30 seconds is typical. In contrast, for the incorporation of LNA monomers, significantly longer times are recommended. For instance, coupling times of 180 seconds on an ABI synthesizer and 250 seconds on an Expedite synthesizer have been shown to be effective for achieving high coupling efficiencies with LNA phosphoramidites researchgate.net.

Increasing the concentration of the phosphoramidite and/or the activator can also help to drive the reaction towards completion, a common strategy for overcoming steric hindrance. While standard DNA synthesis often uses a phosphoramidite concentration of around 0.1 M, increasing this concentration can enhance the coupling efficiency for more challenging monomers like LNA. Activators such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are commonly used, with DCI often showing faster coupling kinetics compared to tetrazole nih.govglenresearch.com. The optimal concentration of the activator is typically around 0.25 M for routine synthesis glenresearch.com.

ParameterStandard DNA PhosphoramiditeLNA Phosphoramidite (e.g., this compound)
Typical Coupling Time 20-30 seconds180-250 seconds
Rationale for Difference Lower steric hindranceIncreased steric hindrance from the bicyclic LNA structure slows reaction kinetics.
Phosphoramidite Conc. ~0.1 MCan be increased to improve efficiency.
Activator 1H-Tetrazole, ETT, DCIETT, DCI often preferred for sterically hindered monomers.

The oxidation of the phosphite triester linkage formed after the coupling of an LNA monomer is also slower compared to its DNA counterpart researchgate.net. This is attributed to the steric environment around the newly formed linkage. To ensure complete conversion to the stable phosphate triester, a longer oxidation time is recommended. A standard iodine oxidation time of 45 seconds has been found to be optimal for LNA-containing oligonucleotides on common synthesis platforms researchgate.net.

Deprotection Strategies for LNA-Containing Oligonucleotides

Following the completion of the solid-phase synthesis, the oligonucleotide must be cleaved from the support and all protecting groups must be removed. This includes the benzoyl (Bz) group on the cytosine base of the LNA monomer, the cyanoethyl groups on the phosphate backbone, and the protecting groups on any other bases in the sequence.

LNA-containing oligonucleotides, including those with Bz-protected LNA-cytosine, are generally compatible with standard deprotection protocols researchgate.net. The most common method involves treating the solid support with concentrated aqueous ammonium (B1175870) hydroxide at an elevated temperature (e.g., 55°C) for several hours (typically 8-16 hours). This single treatment accomplishes cleavage from the support, removal of the cyanoethyl phosphate protecting groups, and removal of the N-acyl protecting groups like benzoyl from the nucleobases glenresearch.com.

A noteworthy consideration arises when using alternative deprotection reagents. For example, mixtures containing methylamine, such as AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine), are often used for "UltraFAST" deprotection glenresearch.com. While effective for standard oligonucleotides, it is advisable to avoid methylamine when deprotecting oligonucleotides containing a 5-methyl-benzoyl-cytosine LNA (Me-Bz-C-LNA) monomer, as this can lead to an N4-methyl modification as a side product researchgate.net. Although the specific compound of focus is LNA-C(Bz), this highlights the importance of considering the specific LNA monomer and its protecting groups when selecting a deprotection strategy. For standard LNA-C(Bz), concentrated ammonium hydroxide remains a reliable and widely used reagent.

Deprotection StepReagentTypical ConditionsCompatibility with LNA-C(Bz)
Cleavage & Base Deprotection Concentrated Ammonium Hydroxide55°C, 8-16 hoursFully Compatible
Phosphate Deprotection Concentrated Ammonium Hydroxide55°C, 8-16 hoursFully Compatible
Fast Deprotection (Alternative) AMA (Ammonium Hydroxide / Methylamine)65°C, 5-10 minutesCaution advised; potential for side reactions with related LNA-C monomers. Use of acetyl-protected dC is recommended with AMA to avoid base modification glenresearch.com.

Methodologies for Base and Phosphate Protecting Group Removal

The successful synthesis of a Locked Nucleic Acid (LNA)-modified oligonucleotide culminates in the critical deprotection step, where protecting groups are removed from the nucleobases and the phosphate backbone. For oligonucleotides incorporating this compound, this process involves the cleavage of the benzoyl (Bz) group from the cytosine base and the β-cyanoethyl group from the internucleotide phosphate linkages. google.com Concurrently, the oligonucleotide is typically cleaved from the solid support. google.com

Standard deprotection protocols developed for DNA and RNA synthesis are often applicable to LNA-containing oligonucleotides. glenresearch.com The most common and traditional method involves treating the solid support-bound oligonucleotide with concentrated aqueous ammonium hydroxide (28-33% NH₃ in water). google.comglenresearch.com This single reagent effectively removes both the base and phosphate protecting groups. google.com The process is typically carried out at elevated temperatures, such as 55°C, for a period ranging from a few hours to overnight, depending on the specific protecting groups used in the sequence. google.com For the benzoyl group, which is a standard protecting group, this treatment is generally sufficient. nih.gov

To accelerate the deprotection process, alternative reagents and conditions have been developed. One widely used "UltraFAST" method employs a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA). glenresearch.comgoogle.com This reagent can significantly reduce deprotection times to as little as 5-10 minutes at 65°C. glenresearch.com However, it is important to note that when using AMA, the standard benzoyl-protected deoxycytidine (dC) can be susceptible to modification; therefore, acetyl-protected dC is recommended for use with this system. glenresearch.com Other rapid deprotection systems may utilize reagents like a mixture of hydrazine, ethanolamine, and methanol. nih.govresearchgate.net

For oligonucleotides containing particularly sensitive modifications that are not compatible with harsh alkaline conditions, "UltraMILD" deprotection strategies are employed. These methods use reagents such as potassium carbonate in methanol, which can deprotect oligonucleotides at room temperature. glenresearch.com The choice of deprotection strategy is crucial and must be compatible with all monomers incorporated into the oligonucleotide sequence to ensure the final product's integrity.

Deprotection MethodReagent(s)Typical ConditionsKey Considerations
Standard/Regular Concentrated Ammonium Hydroxide55°C for 1-8 hours google.comTraditional, effective for standard protecting groups like Benzoyl (Bz). nih.gov
UltraFAST Ammonium Hydroxide / Methylamine (AMA) google.com65°C for 5-10 minutes glenresearch.comRapid deprotection; requires careful selection of other protecting groups (e.g., Ac-dC) to avoid side reactions. glenresearch.com
Alternative Rapid Hydrazine, Ethanolamine, Methanol nih.govresearchgate.netRoom temperature for ~15 minutes researchgate.netProvides a fast, ammonia-free alternative.
UltraMILD 0.05M Potassium Carbonate in MethanolRoom temperature for 4 hours glenresearch.comUsed for highly sensitive modifications that are unstable to ammonia (B1221849) or AMA. glenresearch.com

Post-Synthetic Processing and Purification of LNA-Modified Oligonucleotides

Following synthesis and deprotection, the crude oligonucleotide solution contains the desired full-length LNA-modified product along with various impurities. These include truncated sequences (failure sequences), by-products of chemical modification, and residual protecting groups. atdbio.com Purification is therefore essential to isolate the full-length product for research and therapeutic applications. tosohbioscience.com LNA-containing oligonucleotides can generally be purified using the same well-established methods employed for standard DNA and RNA. glenresearch.comtosohbioscience.com

Research on Purification Techniques for LNA-Modified Oligonucleotides (e.g., HPLC, PAGE)

High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are the most common techniques for purifying LNA-modified oligonucleotides, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method that separates molecules based on their physical and chemical properties. Two primary modes are used for oligonucleotides:

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. atdbio.com It is particularly effective for purifying oligonucleotides that retain the hydrophobic 5'-dimethoxytrityl (DMTr) group (a strategy known as "trityl-on" purification). atdbio.comthermofisher.com Modified oligonucleotides with hydrophobic labels like fluorophores are also well-suited for RP-HPLC. thermofisher.comlabcluster.com

Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the negative charge of their phosphate backbone. tosohbioscience.comlabcluster.com Since every nucleotide adds a negative charge, AEX-HPLC can effectively separate the full-length product from shorter failure sequences. tosohbioscience.com It is a high-resolution technique capable of achieving purities over 95% and is noted as being highly successful for separating LNA-modified oligonucleotides. biosyn.com

Polyacrylamide Gel Electrophoresis (PAGE): This technique separates oligonucleotides based on their size and charge, offering single-base resolution. biosyn.com Denaturing PAGE is the standard method for establishing high purity (>90%) of the full-length product, especially for longer oligonucleotides. thermofisher.com While it provides excellent resolution, the recovery yield from the gel matrix can be lower compared to HPLC, and the process is more time-consuming. thermofisher.com

Purification TechniquePrinciple of SeparationPrimary Application/AdvantagePurity
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity atdbio.comExcellent for trityl-on purification and oligos with hydrophobic modifications. atdbio.comthermofisher.com>80-85% thermofisher.com
Anion-Exchange HPLC (AEX-HPLC) Charge (Phosphate Backbone) tosohbioscience.comHigh-resolution separation of full-length product from truncated sequences; suitable for LNA oligos. biosyn.com>95% biosyn.com
Polyacrylamide Gel Electrophoresis (PAGE) Size and Charge biosyn.comSingle-base resolution, ideal for ensuring the purity of long oligonucleotides. thermofisher.combiosyn.com>90% thermofisher.com

Comparative Studies of this compound with Other Phosphoramidites in Oligonucleotide Assembly

The performance of this compound and other LNA monomers in oligonucleotide synthesis differs from that of standard DNA phosphoramidites due to the unique bicyclic structure of the LNA sugar. glenresearch.com This structural constraint has direct implications for the synthesis process and confers distinct properties to the resulting oligonucleotides.

Synthesis Parameters: LNA phosphoramidites, including this compound, are more sterically hindered than their standard DNA counterparts. glenresearch.com This increased bulkiness affects the kinetics of the coupling reaction. Consequently, a longer coupling time is required to achieve high stepwise coupling yields (approaching 99%). For example, coupling times of 180 to 250 seconds are recommended for LNA monomers, which is significantly longer than the time needed for standard DNA phosphoramidites. glenresearch.comresearchgate.net Similarly, the oxidation of the newly formed phosphite triester linkage to the more stable phosphate triester is slower after an LNA coupling, necessitating a longer oxidation time. glenresearch.com

Properties of LNA-Modified Oligonucleotides: The primary motivation for incorporating LNA monomers is to enhance the biophysical properties of the oligonucleotide.

Thermal Stability (Tm): The most significant advantage of LNA modification is the dramatic increase in the thermal stability of duplexes. Oligonucleotides containing LNA monomers exhibit unprecedentedly high binding affinity towards complementary DNA and RNA strands. glenresearch.comresearchgate.net The "locked" C3'-endo conformation of the furanose ring in LNA pre-organizes the oligonucleotide backbone for A-type duplex formation, leading to a more stable structure upon hybridization. researchgate.net This results in a substantial increase in the melting temperature (Tm) of the duplex, with increases of more than 4°C per LNA modification being reported. nih.gov

Nuclease Resistance: Like other backbone modifications such as phosphorothioates, the LNA structure can enhance the resistance of oligonucleotides to degradation by nucleases. nih.govnih.gov This increased stability is a critical attribute for antisense and other in vivo applications.

ParameterThis compound (LNA)Standard DNA Phosphoramidites
Steric Hindrance Higher, due to bicyclic sugar structure. glenresearch.comLower
Coupling Time Longer (e.g., 180-250 seconds). glenresearch.comShorter
Oxidation Time Longer. glenresearch.comShorter
Resulting Duplex Stability (Tm) Significantly increased affinity for DNA/RNA targets. glenresearch.comresearchgate.netStandard
Nuclease Resistance Enhanced. nih.govnih.govLower (unmodified phosphodiester backbone)

Research Applications of Oligonucleotides Incorporating Dmtr Lna C Bz 3 Ced Phosphoramidite

Investigations into Hybridization Characteristics and Duplex Stability

The incorporation of LNA monomers, synthesized using phosphoramidites like DMTr-LNA-C(Bz)-3-CED-phosphoramidite, profoundly influences the hybridization properties of oligonucleotides. This has been a subject of extensive research, focusing on thermal stability, mismatch discrimination, and conformational dynamics of the resulting duplexes.

A hallmark of LNA-modified oligonucleotides is their ability to form exceptionally stable duplexes with complementary DNA and RNA strands. The melting temperature (Tm), a measure of duplex stability, increases significantly with each LNA monomer incorporated into an oligonucleotide sequence. This enhancement in thermal stability is a direct consequence of the pre-organized structure of the LNA nucleotide, which reduces the entropic penalty of hybridization.

Research has consistently demonstrated that the Tm of a duplex can be fine-tuned by varying the number and position of LNA bases. For each LNA monomer substitution, the Tm of the duplex is reported to increase by 2–8°C. qiagen.com This allows for the design of shorter probes that maintain a high Tm, which is particularly advantageous for targeting short nucleic acid sequences. qiagen.com The increase in Tm is influenced by the sequence context, with studies showing that the stabilizing effect can vary depending on the neighboring bases. biomers.net

Table 1: Impact of LNA Modification on Duplex Melting Temperature (Tm)

ModificationChange in Tm per LNA Monomer (°C)Reference
LNA substitution in DNA/RNA duplex+2 to +8 qiagen.com
LNA substitution in DNA duplex+1 to +6 researchgate.net
LNA substitution in RNA duplex+4 to +10 researchgate.net

Beyond enhancing duplex stability, LNA modifications significantly improve the ability of an oligonucleotide probe to discriminate between a perfectly matched target and a target containing a single nucleotide mismatch. qiagen.comnih.gov This high specificity is crucial for applications that require the detection of single nucleotide polymorphisms (SNPs). qiagen.com The rigid conformation of the LNA monomer accentuates the destabilizing effect of a mismatch, leading to a large difference in melting temperature (ΔTm) between the perfectly matched and mismatched duplexes.

Studies have shown that the ΔTm for a single mismatch when using LNA probes can be as high as 20°C, a level of discrimination not achievable with standard DNA probes. qiagen.com The degree of mismatch discrimination is dependent on the type of mismatch and the sequence context surrounding it. nih.govacs.org For instance, some studies have found that LNA purines can discriminate mismatches more effectively than LNA pyrimidines. nih.govias.ac.in Research has also indicated that placing a triplet of LNA residues centered on the mismatch site generally provides the largest discriminatory power. nih.govnih.govresearchgate.net

Table 2: Mismatch Discrimination of LNA-Modified Probes

Mismatch TypeObserved ΔTm (°C)Key FindingsReference
Single Nucleotide MismatchOften around 20LNA probes show remarkable discrimination against single mismatches. qiagen.com
A•A MismatchIncrease from 8.4 to 12.3 with LNALNA modification enhances discrimination of A•A mismatches. nih.gov
G•T MismatchDecrease from 6.3 to 5.5 with LNADiscrimination can decrease for certain mismatches like G•T. nih.gov

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) have been instrumental in elucidating the solution structure of LNA-containing duplexes. These studies have revealed that the incorporation of LNA monomers induces a shift in the duplex conformation towards an A-type helical geometry, which is characteristic of RNA-RNA duplexes. vanderbilt.edunih.gov

NMR studies have shown that the locked sugar moiety in LNA nucleotides maintains a C3'-endo pucker, and this conformational preference can be transmitted to adjacent DNA nucleotides in a chimeric duplex. nih.govnih.gov This pre-organization of the sugar conformation is a key factor in the high affinity of LNA oligonucleotides. vanderbilt.edu CD spectroscopy of LNA-LNA duplexes in solution also indicates a conformation that closely resembles the A-form geometry of RNA-RNA duplexes. vanderbilt.edu The structural rigidity imposed by the LNA modification leads to a more organized and stable helical structure. rsc.org

Molecular Probes and Diagnostic Research Applications

The superior hybridization characteristics of LNA-modified oligonucleotides have made them highly effective molecular probes in a range of diagnostic research applications. Their high affinity and specificity are particularly valuable for the detection and quantification of specific nucleic acid sequences.

In research assays like Polymerase Chain Reaction (PCR) and quantitative real-time PCR (qPCR), LNA-modified probes and primers have been shown to enhance performance significantly. gene-quantification.org The increased thermal stability allows for the use of shorter probes, which can improve quenching efficiency and lead to a better signal-to-noise ratio in qPCR assays. news-medical.netidtdna.comoup.com

The high binding affinity of LNA probes ensures efficient hybridization to the target sequence, even at low concentrations, thereby increasing the sensitivity of the assay. qiagen.com Furthermore, the specificity of LNA-modified primers can reduce the formation of non-specific amplification products, leading to more accurate quantification. researchgate.net LNA primers have also been shown to function effectively at higher annealing temperatures, which can further increase the stringency and specificity of the PCR amplification. gene-quantification.org

The exceptional mismatch discrimination of LNA-modified oligonucleotides makes them ideally suited for Single Nucleotide Polymorphism (SNP) genotyping and allele-specific assays. qiagen.comtandfonline.com In allele-specific PCR, primers with an LNA base at the 3'-end can effectively discriminate between different alleles, leading to reliable and accurate genotyping. nih.govtandfonline.com

The significant difference in melting temperature between perfectly matched and mismatched duplexes allows for clear differentiation of alleles in hybridization-based assays. qiagen.comnih.gov This high discriminatory power has enabled the development of simple, robust, and cost-effective genotyping assays. tandfonline.com The ability to precisely control the Tm of probes by adjusting the LNA content also facilitates the design of multiplex assays where multiple SNPs can be analyzed simultaneously under uniform conditions. tandfonline.com

Research on Biosensing Platforms Utilizing LNA-Modified Oligonucleotides

Locked Nucleic Acid (LNA) technology has significantly advanced the field of biosensing due to the enhanced affinity and specificity it confers to oligonucleotide probes. qiagen.com LNAs are a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge, leading to increased thermal stability of duplexes formed with complementary DNA or RNA strands. qiagen.comkarger.com This key feature allows for the design of shorter probes with higher melting temperatures (Tm), which is particularly advantageous for the detection of small or highly similar nucleic acid targets. qiagen.com

The incorporation of LNA monomers into oligonucleotide probes has been shown to improve the sensitivity and specificity of various hybridization-based technologies, including microarrays and in situ hybridization (ISH). qiagen.com The increased binding affinity of LNA-modified oligonucleotides allows for more stringent washing conditions, reducing non-specific binding and improving the signal-to-noise ratio. qiagen.com Furthermore, the strategic placement of LNA monomers can enhance the discrimination between perfectly matched and mismatched targets, with a potential to increase the change in melting temperature (ΔTm) by up to 8°C for a single nucleotide difference. qiagen.com This makes LNA-based probes highly effective for applications requiring single nucleotide polymorphism (SNP) detection.

In the context of biosensor development, LNA-modified oligonucleotides have been utilized in fluorescence in situ hybridization (FISH) for the detection of repetitive elements in the human genome, demonstrating high efficiency and sensitivity. karger.com The enhanced thermal stability and discriminatory power of LNA probes make them well-suited for a variety of nucleic acid hybridization-based applications. karger.com

Aptamer and Ligand Discovery Research

Aptamers are single-stranded DNA or RNA molecules that fold into specific three-dimensional structures capable of binding to target molecules with high affinity and specificity. youtube.comresearchgate.net The incorporation of LNA monomers, synthesized from phosphoramidites like this compound, has been instrumental in advancing aptamer technology by improving their stability, binding affinity, and specificity. genelink.comnih.gov

The primary method for discovering aptamers is the Systematic Evolution of Ligands by EXponential enrichment (SELEX) process. researchgate.netnovaptech.com This iterative in vitro selection technique isolates high-affinity oligonucleotides from a large, random library. youtube.comnovaptech.com However, incorporating modified nucleotides like LNA presents challenges to the enzymatic amplification steps inherent in conventional SELEX. nih.gov Researchers have developed several strategies to overcome this.

Post-SELEX Modification : In this approach, an aptamer is first selected from a standard DNA or RNA library. nih.gov Subsequently, LNA nucleotides are systematically incorporated into the selected sequence via chemical synthesis to enhance its properties. nih.gov This method avoids the issue of enzymatic incompatibility during the selection process itself. nih.gov An example is the aptamer drug Pegaptanib, which was initially selected from a library containing 2'-fluoropyrimidine modifications and then further modified with 2'-methoxy purines post-selection. nih.gov

Direct Selection with Modified Libraries : This more direct strategy involves using a starting library that already contains LNA nucleotides. This approach can be challenging because many natural polymerases cannot efficiently amplify LNA-containing sequences. nih.gov To address this, researchers have utilized engineered polymerases capable of recognizing and incorporating modified nucleotides. biorxiv.org For instance, a mutant T7 RNA Polymerase has been used for the in vitro transcription of LNA-modified RNA libraries. biorxiv.org Another strategy involves creating libraries where LNA modifications are confined to the constant primer-binding regions, which can eliminate the need for enzymatic recognition of the modified nucleotides during amplification. nih.gov

Advanced SELEX Techniques : Variants of the SELEX process have been adapted for LNA aptamers. Capillary Electrophoresis (CE)-SELEX, for example, separates aptamer-target complexes based on their electrophoretic mobility and has been successfully used to select aptamers containing LNA nucleotides in their primer regions. nih.govnih.gov

The choice of strategy depends on the target, the desired properties of the aptamer, and the availability of enzymes that can process modified nucleic acids. nih.govnih.gov

The defining feature of LNA is the methylene bridge that locks the ribose sugar into a C3'-endo conformation, which pre-organizes the oligonucleotide backbone for binding. nih.govwikipedia.org This structural rigidity leads to significant improvements in target binding and specificity.

Enhanced Binding Affinity : The incorporation of LNA nucleotides can substantially increase the binding affinity of an aptamer to its target, often reflected in lower dissociation constants (KD). nih.gov This is because the locked structure reduces the entropic penalty associated with the aptamer folding upon target binding. nih.gov Studies have shown that replacing DNA or RNA nucleotides with LNA in the double-stranded regions of aptamers leads to increased affinity constants. nih.gov For example, the systematic replacement of all A and G nucleotides with their LNA counterparts in an avidin-binding aptamer resulted in an 8.5-fold enhancement in affinity. nih.gov

Improved Specificity : LNA modifications can also enhance the specificity of aptamers. The rigid structure allows for better discrimination between the intended target and closely related molecules. nih.gov Research comparing an LNA/DNA chimeric aptamer to a corresponding LNA/DNA antisense oligomer targeting the HIV-1 TAR RNA hairpin demonstrated that the aptamer was a more specific binder. nih.gov This highlights the advantage of recognizing a target's three-dimensional shape, a capability enhanced by LNA's structural constraints, over simple sequence complementarity. nih.gov

Increased Stability : Beyond binding improvements, LNA modifications confer enhanced thermal stability (higher melting temperature, Tm) and increased resistance to nuclease degradation. nih.govwikipedia.org This is a critical advantage for aptamers intended for use in biological fluids. nih.gov

The strategic placement of LNA monomers within an aptamer sequence is crucial, as improper placement or excessive incorporation can sometimes disrupt the necessary folding for target recognition. genelink.combiorxiv.org

Table 1: Impact of LNA Modification on Aptamer Properties
PropertyEffect of LNA IncorporationUnderlying MechanismReference
Binding Affinity (KD)Increased (Lower KD)Pre-organization of aptamer structure reduces entropic penalty of binding. nih.gov
SpecificityIncreasedRigid conformation allows for better discrimination against off-target molecules. nih.gov
Thermal Stability (Tm)Increased (ΔTm of +2 to +10°C per LNA)Stabilization of duplexes and complex structures due to conformational locking. oup.com
Nuclease ResistanceIncreasedThe modified sugar-phosphate backbone is less susceptible to enzymatic cleavage. wikipedia.org

The unique properties conferred by LNA are not limited to aptamers but extend to the broader discovery of novel molecules that can bind to specific research targets, particularly RNA. RNA molecules, with their complex and dynamic structures, are increasingly recognized as important drug targets. sciencedaily.com

The search for small molecules that bind to RNA is challenging due to the target's flexibility. sciencedaily.com LNA-containing oligonucleotides can be used to stabilize a specific conformation of an RNA target, facilitating the screening for small molecule binders. nih.gov Computational and experimental screening methods, such as affinity mass spectrometry and NMR spectroscopy, can then be used to identify small molecules that bind to these stabilized RNA structures. nih.govresearchgate.net

Furthermore, LNA-based antisense oligonucleotides represent another class of binding molecules. Their high affinity allows them to target and bind to specific mRNA or microRNA sequences with exceptional efficiency, leading to the modulation of gene expression. wikipedia.org This high-affinity targeting enables the exploration of gene function and the validation of new therapeutic targets.

Structural Biology Research

The rigid, well-defined conformation of LNA makes it a powerful tool for investigating the structure and dynamics of nucleic acids. By strategically incorporating LNA monomers, researchers can manipulate and study the formation of complex nucleic acid architectures.

The incorporation of LNA has a profound stabilizing effect on nucleic acid duplexes and triplexes. acs.org This stabilization is a direct result of the locked C3'-endo sugar pucker, which pre-organizes the phosphodiester backbone. nih.govplos.org

Duplex Stabilization : LNA increases the thermal stability of DNA/DNA, DNA/RNA, and RNA/RNA duplexes significantly, with each LNA modification raising the melting temperature (Tm) by 1-10°C. oup.com LNA-containing oligonucleotides hybridize to complementary DNA or RNA with unprecedented affinity. acs.org Molecular dynamics simulations and experimental studies have shown that LNA-DNA and LNA-RNA duplexes adopt an A-type helical geometry, similar to that of a pure RNA-RNA duplex. oup.comacs.org

Triplex Stabilization : LNA is particularly effective in stabilizing triplex DNA structures, where a third strand, known as a triplex-forming oligonucleotide (TFO), binds in the major groove of a DNA duplex. curie.frnih.gov This has applications in antigene strategies aimed at modulating gene expression. nih.gov Studies have shown that incorporating LNA into the TFO enhances binding affinity and stability. nih.govresearchgate.net The placement of LNA is critical; for instance, alternating LNA and DNA nucleotides in a TFO can pre-organize the duplex for enhanced triplex formation, while consecutive LNA residues may distort the structure. nih.govplos.org Intercalating agents like benzoquinoquinoxaline (B12408150) (BQQ) can further stabilize these LNA-containing triplexes. nih.govresearchgate.net

The structural impact of LNA incorporation has been extensively studied using techniques like X-ray crystallography, NMR spectroscopy, and molecular dynamics (MD) simulations. oup.comnih.gov

The key structural feature of LNA is the 2'-O, 4'-C-methylene bridge, which locks the furanose ring in a C3'-endo (North) conformation. wikipedia.orgplos.org This is in contrast to DNA, where the deoxyribose sugar is flexible and typically adopts a C2'-endo (South) conformation in B-form DNA. plos.org The C3'-endo pucker is characteristic of A-form RNA helices. nih.gov

Helical Type : The incorporation of LNA drives the helical conformation towards an A-type geometry. nih.gov LNA-DNA hybrid duplexes exhibit a structure that is intermediate between A-form and B-form DNA but is more closely related to the A-form. oup.com An all-LNA duplex crystallizes into a novel nucleic acid geometry that shares features with A-type helices but has distinct parameters. nih.gov

Groove Dimensions : The shift towards an A-type helix results in a widening of the major groove and a narrowing of the minor groove compared to B-DNA. researchgate.netnih.gov This alteration can facilitate the binding of TFOs in the major groove. nih.govresearchgate.net

Base Stacking : The C3'-endo conformation is thought to promote more efficient base stacking, which contributes to the enhanced thermostability of LNA-containing duplexes. nih.gov

Backbone Geometry : The locked sugar pucker influences the geometry of the phosphate (B84403) backbone, resulting in shorter intrastrand phosphate distances compared to DNA. oup.com

Table 2: Conformational Effects of LNA Incorporation on Helical Structures
Structural ParameterEffect of LNAComparison to B-DNA / A-RNAReference
Sugar PuckerLocked C3'-endo (North)B-DNA is flexible (prefers C2'-endo); A-RNA is C3'-endo. wikipedia.orgplos.org
Helical FormInduces A-type geometryLNA-DNA hybrids are A-like. oup.comacs.org
Major GrooveWider and shallowerWider than in B-DNA, similar to A-RNA. nih.gov
Minor GrooveNarrower and deeperNarrower than in B-DNA, similar to A-RNA. nih.gov
Helical TwistDecreasedResults in fewer base pairs per turn compared to B-DNA. nih.gov

Applications in Nanobiotechnology Research

The chemical compound this compound is a fundamental building block for the synthesis of oligonucleotides containing Locked Nucleic Acid (LNA) modifications. These LNA-modified oligonucleotides are pivotal in advancing nanobiotechnology research. LNA is a modified RNA nucleotide in which the ribose sugar is conformationally "locked" by a methylene bridge connecting the 2'-oxygen and the 4'-carbon atoms. tandfonline.com This structural constraint confers unique properties to the oligonucleotides, most notably a significant increase in thermal stability when hybridized to complementary DNA or RNA strands and enhanced resistance to enzymatic degradation. tandfonline.commdpi.com These characteristics make LNA-containing nanomaterials exceptionally robust and specific, opening up new avenues for the design and construction of sophisticated DNA and RNA-based nanostructures for a variety of research applications.

Integration of LNA-Modified Oligonucleotides into DNA/RNA Nanostructures

The integration of LNA nucleotides, synthesized using precursors like this compound, into DNA and RNA nanostructures leverages the superior biophysical properties of LNA to create more stable and functional nano-assemblies. LNA monomers can be readily incorporated alongside standard DNA and RNA bases during automated solid-phase synthesis. tandfonline.com This compatibility allows for the precise placement of LNA modifications within a sequence to strategically enhance the structural integrity and binding affinity of complex nanostructures, such as DNA origami.

Research has shown that the introduction of LNA modifications into DNA strands significantly increases the melting temperature (Tm) of duplexes. The Tm can increase by as much as 2 to 10°C per LNA modification, depending on the sequence context. tandfonline.comnih.gov This enhanced thermal stability is critical for maintaining the structural integrity of DNA nanostructures, especially under varying physiological or experimental conditions. rsc.orgnih.gov For example, DNA origami structures, which are often limited by their stability, can be fortified by the strategic placement of LNA-modified staple strands. rsc.orgresearchgate.net

Furthermore, the high binding affinity of LNA allows for the use of shorter oligonucleotides to form stable connections within a nanostructure, enabling more intricate and compact designs. The ability of LNA to form stable duplexes also plays a role in dynamic DNA nanotechnology, where controlled assembly and disassembly are required. By tuning the number and position of LNA modifications, researchers can precisely control the thermodynamics of hybridization, allowing for the creation of responsive nanodevices. LNA-modified oligonucleotides have also been used to create functional assemblies on nanoparticles, demonstrating their utility in creating hybrid nanomaterials with programmable recognition capabilities. mdpi.com

Table 1: Impact of LNA Modification on Oligonucleotide Properties for Nanostructure Integration

PropertyEffect of LNA ModificationRelevance in Nanobiotechnology
Thermal Stability (Tm)Increases Tm by +2 to +10°C per modification when hybridized with RNA and +2 to +5°C with DNA. tandfonline.comEnhances the structural integrity and robustness of DNA/RNA nanostructures under various temperatures. rsc.org
Binding AffinitySignificantly higher affinity for complementary DNA and RNA sequences. tandfonline.comnih.govAllows for the use of shorter strands, enabling more complex and compact nanodesigns. Improves the efficiency of strand displacement reactions.
Nuclease ResistanceConfers high resistance to degradation by various exonucleases and endonucleases. mdpi.comresearchgate.netnih.govIncreases the lifespan and stability of nanostructures in biological environments containing enzymes. nih.gov
Sequence SpecificityImproves discrimination between perfectly matched and mismatched target sequences. ias.ac.inEnhances the precision of self-assembly and the fidelity of molecular recognition events in biosensing applications.

Research on Self-Assembly and Stability of LNA-Enhanced Nanomaterials

The process of molecular self-assembly, where disordered components spontaneously form ordered structures, is a cornerstone of nanotechnology. wikipedia.orgnih.gov LNA-modified oligonucleotides bring a higher degree of control and stability to this process. The enhanced and predictable binding thermodynamics of LNA allow for more precise programming of self-assembly pathways. acs.orgnih.gov This leads to higher yields of correctly formed nanostructures and allows for the construction of architectures that would be too unstable if built solely from natural DNA or RNA.

Studies have demonstrated the self-assembly of LNA-modified oligonucleotides on surfaces to create well-ordered nanostructures. For instance, LNA molecules have been shown to form ordered, bioactive monolayers on gold surfaces, which exhibit significantly stronger DNA recognition signals compared to their unmodified DNA counterparts. ias.ac.in This enhanced recognition capability is crucial for the development of highly sensitive biosensors and diagnostic platforms.

Table 2: Research Findings on Self-Assembly and Stability of LNA-Enhanced Nanomaterials

Research AreaKey FindingsSignificance
Surface Self-AssemblyLNA oligonucleotides can self-assemble into well-defined one-dimensional and two-dimensional ordered structures on gold surfaces. ias.ac.inEnables the creation of highly organized, bioactive surfaces for advanced biosensors with enhanced signal strength. ias.ac.in
Mismatch DiscriminationSelf-assembled LNA layers show an almost two-fold improvement in discriminating single-base mismatches compared to DNA-based layers. ias.ac.inCrucial for high-fidelity applications such as SNP genotyping and diagnostics.
Nuclease ResistanceLNA-DNA chimeras demonstrate significant resistance to degradation by 3'→5' exonucleases. nih.govoup.com LNA-based nanostructures resist exonuclease degradation for extended periods in serum. nih.govVastly improves the in-vivo and in-vitro longevity of nucleic acid-based nanodevices and therapeutics. nih.gov
Thermodynamic StabilityConsecutive LNA modifications consistently stabilize DNA duplexes in a sequence-independent manner. acs.org Predictive thermodynamic models for LNA-DNA duplexes have been developed. acs.orgnih.govAllows for the rational design of highly stable nanostructures with predictable melting behaviors, essential for creating robust materials. nih.gov

Methodological Advancements and Future Directions in Dmtr Lna C Bz 3 Ced Phosphoramidite Research

Development of High-Throughput Synthesis Methodologies for LNA-Modified Oligonucleotide Libraries

The advancement of genomic and therapeutic research has necessitated the development of high-throughput synthesis methodologies for creating large libraries of LNA-modified oligonucleotides. Traditional phosphoramidite (B1245037) chemistry, while robust, can be a bottleneck when numerous unique sequences are required for screening and validation purposes. nih.gov High-throughput synthesis platforms have been engineered to address this challenge by increasing the number of parallel syntheses. nih.gov For instance, synthesizers with 1536 channels have been developed, capable of simultaneously producing a large number of oligonucleotides. nih.gov These systems are designed to handle different sequences of varying lengths in micro-wells, significantly enhancing the throughput of oligonucleotide production. nih.gov

The phosphoramidite chemistry employed in these high-throughput systems involves a four-stage cycle of detritylation, coupling, capping, and oxidation. nih.gov Optimization of these steps is crucial for achieving high yields and purity in a miniaturized format. nih.gov For example, in a 1536-channel synthesizer, parameters such as the volume and concentration of reagents, reaction times, and washing steps are meticulously controlled to ensure high coupling efficiencies, with step yields reported as high as 99.3%. nih.gov The quality of the synthesized oligonucleotides is typically assessed by methods like capillary electrophoresis and mass spectrometry to ensure their suitability for downstream applications such as PCR primers, probes for microarrays, and genotyping. nih.gov

The generation of LNA-modified oligonucleotide libraries has been instrumental in the in vitro selection of aptamers with high affinity and specificity. nih.govdtu.dk These libraries, which can have randomized positions, are subjected to multiple rounds of selection to isolate sequences with desired binding properties. dtu.dk While the enzymatic amplification and re-generation of LNA-containing libraries have been demonstrated, challenges such as biases against certain LNA monomer compositions have been observed. dtu.dk For instance, a decrease in LNA-A content and a bias against successive LNA-A residues have been reported during mock in vitro selection experiments, suggesting that while dispersed LNA monomers are well-tolerated, their distribution within the library can be skewed during amplification. dtu.dk

Table 1: Key Parameters in High-Throughput LNA Oligonucleotide Synthesis

ParameterDescriptionSignificance
Synthesis Channels Number of simultaneous reactions that can be performed.Increases the throughput of oligonucleotide production.
Reaction Volume The volume of reagents used in each reaction well.Miniaturization reduces reagent consumption and cost.
Coupling Time The duration of the phosphoramidite coupling step.Longer coupling times may be required for sterically hindered LNA monomers. glenresearch.com
Step Yield The efficiency of each step in the synthesis cycle.High step yields are critical for the synthesis of long oligonucleotides with high purity.
Quality Control Analytical methods used to assess the purity and identity of the synthesized oligonucleotides.Ensures the reliability of the oligonucleotides for their intended applications.

Innovations in Protecting Group Chemistry for Enhanced Synthesis Efficiency

The efficiency of solid-phase oligonucleotide synthesis is heavily reliant on the protecting groups used for the nucleobases, the 5'-hydroxyl group, and the phosphate (B84403) group. journalirjpac.com Innovations in protecting group chemistry are aimed at improving coupling yields, reducing synthesis time, and enabling the use of milder deprotection conditions, which is particularly important for base-labile modified oligonucleotides. nih.gov

For the 5'-hydroxyl group, the dimethoxytrityl (DMT) group is the standard choice due to its stability during the synthesis cycle and its facile removal under acidic conditions. journalirjpac.com The exocyclic amino groups of adenine (B156593) and cytosine are commonly protected with the benzoyl (Bz) group, while guanine (B1146940) is typically protected with the isobutyryl (Ib) group. journalirjpac.com The phosphate group is often protected with a 2-cyanoethyl group, which can be removed by β-elimination under basic conditions. journalirjpac.com

Recent advancements have focused on developing novel protecting groups that offer improved performance. For instance, the N-formylamino group has been explored as an alternative for the protection of the exocyclic amino group of nucleosides. journalirjpac.com This protecting group was found to be suitable for DNA synthesis and offers an alternative to the more commonly used protecting groups. journalirjpac.com

In the context of RNA synthesis, which shares similarities with LNA oligonucleotide synthesis, the 2'-hydroxyl group presents an additional challenge. umich.edu The development of 2'-hydroxyl protecting groups that allow for rapid coupling kinetics and high coupling efficiencies, comparable to those of deoxyribonucleoside phosphoramidites, has been a significant area of research. acs.org Flexible 2'-O-acetal-protecting groups have been developed to address the steric hindrance issues associated with bulkier protecting groups. acs.org

The choice of protecting groups also impacts the deprotection strategy. nih.gov The use of base-labile protecting groups, such as the Fmoc group for terminal amino linkers, allows for the synthesis of modified oligonucleotides that are sensitive to standard basic deprotection conditions. nih.gov This enables the incorporation of a wider range of chemical modifications into oligonucleotides. nih.gov

Table 2: Common Protecting Groups in LNA Oligonucleotide Synthesis

Functional GroupProtecting GroupDeprotection Condition
5'-HydroxylDimethoxytrityl (DMT)Acidic
Exocyclic Amine (A, C)Benzoyl (Bz)Basic
Exocyclic Amine (G)Isobutyryl (Ib)Basic
Phosphate2-CyanoethylBasic

Chemoenzymatic Synthesis Approaches Incorporating LNA Phosphoramidites

Chemoenzymatic methods are emerging as a powerful alternative to purely chemical synthesis for the production of modified oligonucleotides, including those containing LNA monomers. researchgate.net These approaches combine the flexibility of chemical synthesis with the high efficiency and specificity of enzymatic reactions. researchgate.net One of the primary motivations for developing chemoenzymatic strategies is to overcome the length limitations of solid-phase synthesis, which is typically restricted to sequences of around 200 nucleotides. nih.gov

In a chemoenzymatic workflow, chemically synthesized LNA phosphoramidites can be converted into their corresponding nucleoside triphosphates. researchgate.net These modified triphosphates can then be used as substrates for DNA polymerases in enzymatic synthesis. researchgate.net This approach allows for the site-specific incorporation of LNA modifications into longer oligonucleotide sequences. researchgate.net

The compatibility of LNA-nucleoside triphosphates with various polymerases has been a subject of investigation. researchgate.net While some polymerases can incorporate LNA-TTP, the efficiency may be lower compared to the incorporation of unmodified or other modified nucleotides. nih.gov The development and engineering of polymerases with improved tolerance for modified substrates are crucial for advancing chemoenzymatic synthesis of LNA-containing oligonucleotides. researchgate.net

Controlled enzymatic synthesis represents a promising avenue where temporarily blocked nucleoside triphosphates are sequentially incorporated into a growing DNA chain, often by a template-independent polymerase like terminal deoxynucleotidyl transferase (TdT). nih.gov This method mimics the iterative nature of solid-phase synthesis but occurs in solution under milder, aqueous conditions. biorxiv.org This approach avoids the need for protecting groups on the nucleobase and phosphate, which are required in phosphoramidite chemistry. biorxiv.org

Computational Chemistry and Molecular Modeling Studies of DMTr-LNA-C(Bz)-3-CED-Phosphoramidite Reactivity and LNA-Modified Oligonucleotide Behavior

Computational chemistry and molecular modeling play a crucial role in understanding the structural and electronic properties of LNA monomers and the behavior of LNA-modified oligonucleotides. nih.govacs.org These computational techniques provide valuable insights at the molecular level that can guide the design and optimization of LNA-based therapeutics. nih.gov

Density Functional Theory (DFT) is a quantum chemical method used to analyze the molecular-level structural and electronic properties of LNA analogues. nih.govacs.org DFT studies can help in understanding the conformational preferences of the locked ribose sugar, which is a key feature of LNA that contributes to its high binding affinity. acs.org By examining properties such as molecular orbital isosurfaces, researchers can predict how modifications might influence interactions with other molecules, such as RNase H and the solvent environment. nih.govacs.org

Molecular dynamics (MD) simulations are employed to study the behavior of LNA-modified oligonucleotides in duplexes with DNA or RNA. nih.govacs.org These simulations provide detailed information about the structure, dynamics, and stability of these duplexes. nih.gov For example, MD studies have shown that ASO/RNA duplexes containing LNA modifications maintain stable Watson-Crick base pairing and prefer an A-form duplex geometry, which is characteristic of RNA. nih.govacs.org

These computational approaches are also used to design novel LNA analogues with improved properties. nih.govacs.org By systematically modifying the structure of the LNA monomer and evaluating its properties using DFT and MD, researchers can identify candidates with enhanced stability, binding affinity, and potentially reduced toxicity. nih.govacs.org This in silico design process can significantly accelerate the development of new and more effective LNA-based drugs. nih.govacs.org

Emerging Research Applications of LNA-Modified Oligonucleotides in Synthetic Biology

LNA-modified oligonucleotides are finding increasing applications in the field of synthetic biology, where they are used to construct and control synthetic gene circuits and biological pathways. The unique properties of LNA, such as high binding affinity, specificity, and nuclease resistance, make it an ideal tool for these applications. aau.dk

One of the key applications of LNA-modified oligonucleotides in synthetic biology is the regulation of gene expression. aau.dk LNA-based antisense oligonucleotides can be designed to bind to specific mRNA targets and inhibit their translation, thereby controlling the expression of a particular gene. The high affinity of LNA allows for the use of shorter oligonucleotides, which can improve specificity and reduce off-target effects. genelink.com

LNA modifications can also be incorporated into probes for the detection and visualization of specific nucleic acid sequences within living cells. genelink.com The enhanced thermal stability of LNA-containing probes allows for their use in techniques such as fluorescence in situ hybridization (FISH) with high sensitivity and specificity. genelink.com This enables the study of gene expression and localization in real-time.

Furthermore, LNA-modified oligonucleotides can be used to modulate the activity of non-coding RNAs, such as microRNAs and long non-coding RNAs, which are important regulators of gene expression. By targeting these non-coding RNAs, it is possible to fine-tune the behavior of synthetic biological systems. The ability to create LNA-modified oligonucleotides with specific properties allows for the precise control of cellular processes, which is a fundamental goal of synthetic biology.

Challenges and Opportunities in Advancing LNA Phosphoramidite Chemistry and its Research Utility

Despite the significant progress in LNA phosphoramidite chemistry, several challenges remain to be addressed to further enhance its research utility and therapeutic potential. huarenscience.comnih.gov One of the primary challenges is the scalable and cost-effective synthesis of LNA phosphoramidites and LNA-modified oligonucleotides. huarenscience.com The synthesis of LNA monomers involves complex multi-step chemical reactions, which can be time-consuming and expensive. huarenscience.com Developing more efficient and sustainable synthesis routes is crucial for making LNA technology more accessible. huarenscience.comnih.gov

The purification of LNA-modified oligonucleotides, especially on a large scale, presents another challenge. huarenscience.com Traditional purification methods like column chromatography may not be efficient or economical for industrial-scale production. huarenscience.com Innovative purification strategies are needed to ensure high purity and yield while minimizing costs and environmental impact. huarenscience.comnih.gov

From a therapeutic perspective, while LNA modifications can enhance the efficacy of antisense oligonucleotides, they have also been associated with hepatotoxicity in some cases. nih.govacs.orgresearchgate.net Understanding the mechanisms of LNA-induced toxicity and developing strategies to mitigate these effects are critical for the clinical translation of LNA-based drugs. researchgate.net This includes the design of novel LNA analogues with improved safety profiles and the development of targeted delivery systems to minimize off-target accumulation. nih.gov

Despite these challenges, there are significant opportunities for innovation in LNA phosphoramidite chemistry. The development of new protecting groups, coupling reagents, and solid supports can further improve the efficiency and robustness of LNA oligonucleotide synthesis. nih.govacs.org The exploration of chemoenzymatic synthesis methods holds promise for the production of long and complex LNA-containing sequences. researchgate.netnih.gov Furthermore, the application of computational modeling can accelerate the design of next-generation LNA monomers with superior properties. nih.govacs.org

Q & A

Q. What are the critical synthetic steps for preparing DMTr-LNA-C(Bz)-3-CED-phosphoramidite?

The synthesis involves:

  • Protection of the 5'-hydroxyl group with 4,4'-dimethoxytrityl (DMTr) chloride in pyridine to ensure regioselective coupling during oligonucleotide assembly .
  • Benzoylation (Bz) of the exocyclic amine on the cytosine base to prevent side reactions during phosphoramidite activation .
  • Phosphitylation using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in tetrahydrofuran (THF) with DIPEA as a catalyst to introduce the phosphoramidite moiety . Post-synthesis purification is typically performed via flash chromatography under inert conditions.

Q. How is the purity and structural integrity of this compound validated?

  • Purity assessment : Reverse-phase HPLC (>98% purity) and LCMS (mass confirmation) are standard .
  • Structural validation : 1H NMR^1 \text{H NMR} and 31P NMR^{31} \text{P NMR} confirm the presence of DMTr (δ 6.8–7.4 ppm aromatic protons) and the phosphoramidite moiety (δ 148–150 ppm for 31P^{31} \text{P}) .

Q. What are the optimal storage conditions for this compound?

  • Powder form : Store at -20°C under argon for up to 3 years to prevent hydrolysis of the phosphoramidite group .
  • Dissolved in anhydrous acetonitrile : Store at -80°C for ≤2 years, with strict moisture control to avoid degradation .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into oligonucleotides?

  • Extended coupling times : LNA phosphoramidites often require 2–3× longer coupling times (e.g., 180–300 seconds vs. 30 seconds for DNA) due to steric hindrance from the locked ribose .
  • Activator choice : Use 5-ethylthio-1H-tetrazole (ETT) or DCI instead of standard tetrazole for improved activation kinetics .
  • Capping efficiency : Double capping (acetic anhydride + N-methylimidazole) minimizes truncated sequences caused by unreacted 5'-OH groups .

Q. What analytical techniques resolve challenges in characterizing oligonucleotides containing this compound?

  • MALDI-TOF MS : Detects mass deviations (±1 Da) caused by incomplete deprotection or backbone cleavage .
  • Ion-pair HPLC : Separates full-length products from failure sequences using a C18 column and triethylamine-acetate buffer .
  • Circular Dichroism (CD) : Monitors conformational changes in LNA-modified oligonucleotides, particularly duplex stabilization with RNA .

Q. How does the benzoyl (Bz) protecting group impact oligonucleotide synthesis and deprotection?

  • Stability during synthesis : The Bz group prevents base oxidation and side reactions under acidic (DMTr removal) or oxidative (iodine) conditions .
  • Deprotection protocol : Requires concentrated ammonium hydroxide (28–30%) at 55°C for 12–16 hours, followed by ethanol precipitation to remove benzamide byproducts .
  • Compatibility with other modifications : Bz is orthogonal to tert-butyldimethylsilyl (TBDMS) or cyanoethyl (CED) protections, enabling multi-step deprotection strategies .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Stoichiometric control : Use Karl Fischer titration to ensure anhydrous conditions (<50 ppm H2_2O) during phosphitylation .
  • Quality control thresholds : Reject batches with <98% purity (HPLC) or deviations in 1H NMR^1 \text{H NMR} integration ratios (e.g., DMTr:aromatic protons = 1:9) .
  • Stability monitoring : Track phosphoramidite degradation via 31P NMR^{31} \text{P NMR}; a shift from δ 148 ppm (active) to δ 0 ppm (hydrolyzed H-phosphonate) indicates moisture exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.